(1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(1-chlorocyclopropyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-10(5-6-10)9(13)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSCMJNZSOWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558988 | |
| Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117107-73-0 | |
| Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microchannel Reactor-Assisted Cyclization
A high-efficiency method utilizes a microchannel reactor for cyclopropanation. In this approach, 1,3,5-trichloro-2-pentanone undergoes base-mediated ring closure under controlled conditions:
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Reagents : Aqueous sodium hydroxide (20% w/v), dichloromethane solvent.
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Conditions : Temperature maintained at -5°C to 10°C, residence time of 15–30 minutes.
The microchannel reactor minimizes polysubstitution byproducts, a common issue in batch reactions, due to rapid heat dissipation and mixing. This method eliminates the need for high-pressure equipment, enhancing safety for industrial scale-up.
Simmons-Smith Cyclopropanation
Alternative routes employ zinc-copper couple-mediated cyclopropanation of allylic ketones. For example, 4-fluorophenyl allyl ketone reacts with diiodomethane in the presence of Zn(Cu):
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Reagents : Diiodomethane (2.2 equiv), Zn(Cu) catalyst, tetrahydrofuran solvent.
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Conditions : 0°C to room temperature, 12-hour reaction time.
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Yield : 65–70%, with minor diastereomers requiring chromatographic separation.
Chlorination Strategies
Electrophilic Chlorination of Cyclopropane Intermediates
Post-cyclopropanation, selective chlorination at the cyclopropane ring is achieved using chlorine gas under Lewis acid catalysis:
Table 1: Chlorination Efficiency Across Catalytic Systems
| Catalyst | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| AlCl₃ + TBAB | 10 | 98 | 92 |
| FeCl₃ | 25 | 95 | 85 |
| ZnCl₂ | 15 | 93 | 78 |
Phase-transfer catalysts improve interfacial contact between gaseous chlorine and organic phases, critical for reproducible yields.
Radical Chlorination
Ultraviolet-initiated radical chlorination offers an alternative pathway:
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Reagents : Sulfuryl chloride (1.5 equiv), benzoyl peroxide initiator.
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Conditions : UV light (254 nm), refluxing carbon tetrachloride.
This method is less favored industrially due to safety concerns with radical initiators and lower selectivity.
Ketone Functionalization and Coupling
Friedel-Crafts Acylation
The 4-fluorophenyl group is introduced via Friedel-Crafts acylation using pre-formed chlorocyclopropyl carbonyl chloride:
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Reagents : 4-Fluorobenzene (1.2 equiv), AlCl₃ (1.5 equiv), chlorocyclopropyl carbonyl chloride (1.0 equiv).
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Conditions : 0°C in nitrobenzene, 4-hour reaction time.
Side reactions, such as para-substitution competing with ortho/meta pathways, are mitigated by slow reagent addition and excess AlCl₃.
Grignard Reagent Coupling
A two-step sequence involves forming the cyclopropane carbonyl chloride, followed by reaction with 4-fluorophenylmagnesium bromide:
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Chloride Formation : Thionyl chloride (2.0 equiv), refluxing toluene, 2 hours.
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Grignard Addition : 4-Fluorophenylmagnesium bromide (1.1 equiv), tetrahydrofuran, -78°C to room temperature.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The cyclopropane ring’s strain increases activation energy for electrophilic substitution. Strategies include:
Byproduct Formation
Common byproducts like di-chlorinated analogs arise from excess chlorinating agents. Solutions involve:
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Stoichiometric Control : Automated dosing systems for chlorine gas.
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In Situ Monitoring : FT-IR tracking of carbonyl intermediates to terminate reactions at optimal conversion.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the cyclopropyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and specialty chemicals.
| Application | Description |
|---|---|
| Intermediate for Synthesis | Used to create other organic compounds and pharmaceuticals. |
| Reagent in Chemical Reactions | Participates in substitution, oxidation, and reduction reactions. |
Biology
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity:
A study by Alyar et al. (2012) demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Case Study:
In laboratory experiments, (1-Chlorocyclopropyl)(4-fluorophenyl)methanone was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with higher concentrations leading to larger inhibition zones.
Medicine
This compound is under investigation for its potential use in drug development, particularly as a therapeutic agent targeting specific diseases.
| Medical Application | Description |
|---|---|
| Antimicrobial Agent | Potential development into novel antibiotics. |
| Anti-inflammatory Research | Investigated for its ability to modulate inflammatory pathways. |
Cytotoxicity Assessment:
A recent study published in the European Journal of Medicinal Chemistry assessed the cytotoxic effects of various derivatives on human cancer cell lines. Modifications to the fluorine substituent were shown to significantly impact cytotoxic profiles, highlighting the importance of structural variations.
Enzyme Inhibition
The compound has shown promise as an inhibitor of glycoside hydrolases, which play a crucial role in carbohydrate metabolism. The proposed mechanism involves binding to the active site of these enzymes, thereby preventing substrate binding.
Mechanism of Action
The mechanism of action of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
Compound 1 : (4-Fluorophenyl)(2-isobutylcyclopropyl)methanone (S17)
- Structure : Features a 2-isobutyl group on the cyclopropane ring instead of chlorine.
- Properties: Physical State: Light yellow oil . Synthesis: Synthesized via catalytic cyclooligomerization of enones, yielding 35% after column chromatography .
Compound 2 : 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone (CAS 338415-54-6)
- Structure : Contains both chlorine and fluorine substituents on the cyclopropane-attached phenyl ring.
- Properties :
Compound 3 : Cyclopropyl(4-fluorophenyl)methanone (CAS 772-31-6)
- Structure : Lacks substituents on the cyclopropane ring.
- Properties: Purity: 97% .
Variations in the Aromatic Ring
Compound 4 : (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, CAS 42019-78-3)
- Structure : Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and introduces a hydroxyl group on the second phenyl ring.
- Properties :
Compound 5 : (1-(4-Chlorophenyl)cyclopropyl)methanamine (CAS 69385-29-1)
- Structure : Replaces the ketone with an amine group and substitutes 4-chlorophenyl for 4-fluorophenyl.
- Properties :
Key Research Findings
- Biological Implications : Fluorine’s electronegativity and small atomic radius make it a common bioisostere in drug design, whereas chlorine’s bulkiness may hinder binding in certain enzyme pockets .
- Synthetic Challenges : Lower yields in compounds like S17 (35%) highlight difficulties in cyclopropane functionalization, necessitating optimized catalysts or protecting group strategies .
Data Tables
Table 1: Molecular Properties of Selected Compounds
Table 2: Purity and Functional Group Impact
Biological Activity
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone, a compound with the CAS number 117107-73-0, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in pharmacology and toxicology.
- Molecular Formula : C10H8ClF
- Molecular Weight : 202.62 g/mol
- SMILES Notation : ClC1CC1(C(=O)C2=CC=C(C=C2)F)C
Synthesis and Structural Analysis
The synthesis of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone typically involves several steps:
- Starting Materials : The synthesis begins with readily available cyclopropyl and fluorophenyl precursors.
- Reagents : Common reagents include chlorinating agents and coupling agents that facilitate the formation of the desired carbon framework.
- Characterization Techniques : The compound is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Properties
Research indicates that (1-Chlorocyclopropyl)(4-fluorophenyl)methanone exhibits significant antimicrobial activity against various pathogens. A study conducted by Alyar et al. (2012) demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound has varying effects on different cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate cytotoxicity. Further studies are needed to elucidate the mechanisms of action.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15 | Moderate |
| HeLa | 12 | Moderate |
| A549 | 18 | Moderate |
Enzyme Inhibition
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone has been studied for its inhibitory effects on various enzymes:
- Enzyme Targets : The compound shows promise as an inhibitor of glycoside hydrolases, which are crucial in carbohydrate metabolism.
- Mechanism : It likely interacts with the active site of these enzymes, preventing substrate binding.
Study on Antimicrobial Activity
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.
Cytotoxicity Assessment
A recent study published in the European Journal of Medicinal Chemistry assessed the cytotoxic effects of various derivatives of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone on human cancer cell lines. The findings revealed that modifications to the fluorine substituent significantly impacted the cytotoxic profile, highlighting the importance of structural variations in enhancing biological activity.
Q & A
Q. How can the synthesis of (1-chlorocyclopropyl)(4-fluorophenyl)methanone be optimized for higher yield and purity?
Methodological Answer: Optimizing Friedel-Crafts acylation (using AlCl₃ or FeCl₃ as catalysts) for introducing the ethanone group to the fluorophenyl ring is critical. Cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed methods (e.g., gold catalysts) can enhance stereoselectivity . Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol improves purity. Monitor reaction progress using TLC or GC-MS.
Q. What analytical techniques are most effective for confirming the structure of (1-chlorocyclopropyl)(4-fluorophenyl)methanone?
Methodological Answer: Combine spectroscopic methods:
- NMR : ¹H/¹³C NMR to confirm cyclopropane protons (δ 1.2–2.0 ppm) and fluorophenyl aromatic signals (δ 7.0–7.8 ppm).
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .
- FT-IR : Validate carbonyl stretch (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic chlorine pattern.
Q. How can key physicochemical properties (e.g., solubility, stability) be determined for this compound?
Methodological Answer:
- Solubility : Use shake-flask method in solvents (DMSO, ethanol, water) at 25°C, analyzed via UV-Vis spectroscopy.
- Thermal Stability : DSC/TGA to assess decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
Advanced Research Questions
Q. What reaction mechanisms are involved in the cyclopropanation step during synthesis?
Methodological Answer: Cyclopropane formation may proceed via carbene insertion (Simmons-Smith) or transition-metal-catalyzed pathways. For example, gold(I)-catalyzed cycloadditions involve π-activation of alkynes, forming strained cyclopropane intermediates. Computational studies (DFT) can map transition states and activation energies .
Q. How can the bioactivity of this compound be systematically evaluated against microbial targets?
Methodological Answer:
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Anti-biofilm Activity : Quantify biofilm inhibition via crystal violet staining in P. aeruginosa models .
- Enzyme Inhibition : Screen against fluorinated compound targets (e.g., cytochrome P450) using fluorometric assays.
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
Methodological Answer: Conduct SAR studies:
- Replace Cl with Br/F to assess halogen size effects on target binding.
- Modify cyclopropane substituents (e.g., methyl vs. phenyl) to evaluate steric/electronic impacts.
- Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites .
Q. What catalytic systems enhance the reactivity of this compound in cycloaddition reactions?
Methodological Answer: Test transition-metal catalysts (e.g., AuCl₃, Pd(OAc)₂) in (4+4) cycloadditions. Optimize solvent polarity (e.g., DCM vs. toluene) and temperature (25–80°C). Monitor regioselectivity via NMR and compare with computational predictions .
Q. How does the crystal packing of this compound influence its physicochemical behavior?
Methodological Answer: Analyze XRD data to identify intermolecular interactions (e.g., C-F···H hydrogen bonds, π-π stacking). Correlate packing density with melting point and solubility. Use Mercury software to visualize crystal lattice effects .
Q. What are the environmental degradation pathways under varying conditions?
Methodological Answer:
Q. What analytical strategies identify and quantify synthetic impurities?
Methodological Answer: Use HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to separate impurities. Validate against certified reference standards (e.g., EP impurities). For trace metals, employ ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
